3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide
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Overview
Description
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,e]thiepin derivatives, which are characterized by a tricyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide typically involves the reaction of dibenzo[b,e]thiepin-11(6H)-one with appropriate amines under specific conditions. One common method involves the use of polyphosphoric acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide can be compared with other similar compounds, such as:
Dothiepin: A tricyclic antidepressant with a similar dibenzo[b,e]thiepin structure but different functional groups.
Dibenzo[b,e]oxepin derivatives: Compounds with an oxygen atom in place of sulfur, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the presence of the propanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H15NOS |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanamide |
InChI |
InChI=1S/C17H15NOS/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H2,18,19)/b14-9- |
InChI Key |
ZJOVHZZXINTRHL-ZROIWOOFSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CC(=O)N)/C3=CC=CC=C3S1 |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCC(=O)N)C3=CC=CC=C3S1 |
Origin of Product |
United States |
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